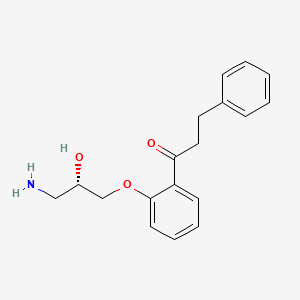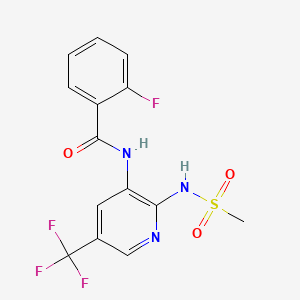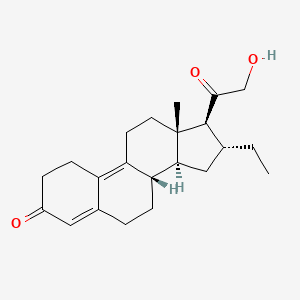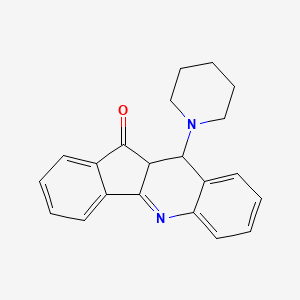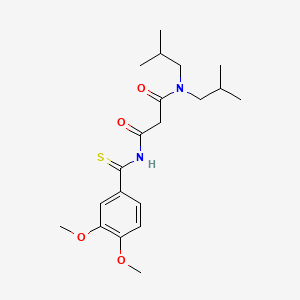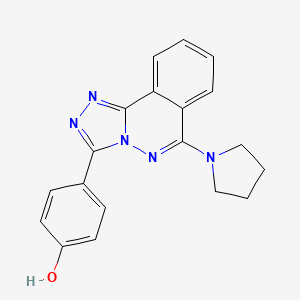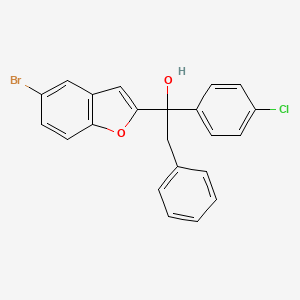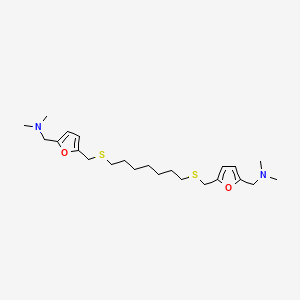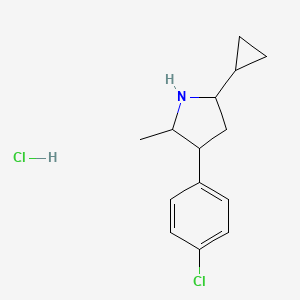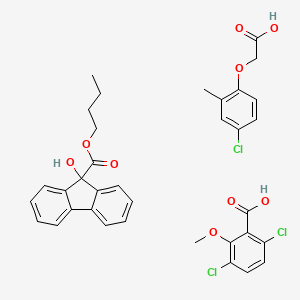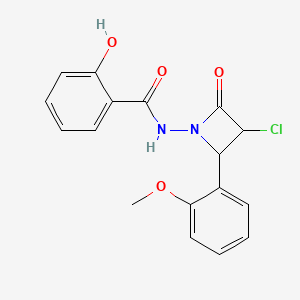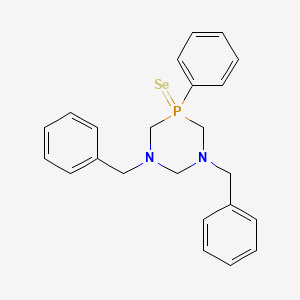
4'-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide, also known as Phenampromide, is a synthetic compound with the molecular formula C17H26N2O and a molecular weight of 274.4011 g/mol . This compound belongs to the class of propionanilides and is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide typically involves the reaction of N-phenylpropionamide with 1-methyl-2-piperidinoethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilides or piperidines.
Scientific Research Applications
4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including analgesic and anti-inflammatory properties.
Medicine: Investigated for its potential use in pain management and as a local anesthetic.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. This interaction leads to the inhibition of pain signals and provides analgesic effects. The compound may also modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-methylpiperidine: A related compound with similar structural features but different pharmacological properties.
Phenampromide: Another name for 4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide, highlighting its analgesic properties.
Uniqueness
4’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide is unique due to its specific combination of a piperidine ring and a propionanilide structure, which imparts distinct pharmacological properties. Its ability to interact with opioid receptors and modulate pain and inflammation sets it apart from other similar compounds .
Properties
CAS No. |
93814-20-1 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-17(21)19(15-7-9-16(20)10-8-15)14(2)13-18-11-5-4-6-12-18/h7-10,14,20H,3-6,11-13H2,1-2H3 |
InChI Key |
PQNZGAPAODOVEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=C(C=C1)O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


